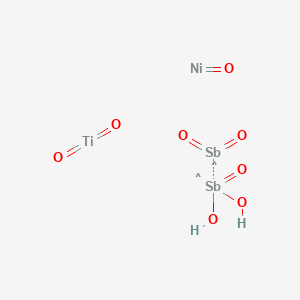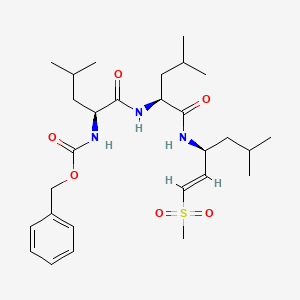
Arsenic(III) sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsenic(III) sulfide, also known as arsenic trisulfide or arsenic sesquisulfide, is a yellow solid . It is a semiconductor and has both a glass (amorphous) form and a crystalline form . It is used in the treatment of acute promyelocytic leukemia, as an inorganic photoresist in the fabrication of photonic crystals and 3-D nanostructures, and as an acousto-optic material, pigment, tanning agent, and chalcogenide glass for infrared optics .
Synthesis Analysis
Arsenic(III) sulfide is synthesized from various raw materials, including sulfide ores . Thermal firing is the basic method for crude arsenic extraction from natural ores . Unconventional methods of practical importance have also been proposed .Molecular Structure Analysis
The molecular formula of Arsenic(III) sulfide is As2S3 . It has a molecular weight of 246.04 . The arsenic is in its +3 oxidation state .Chemical Reactions Analysis
Arsenic(III) is precipitated by hydrogen sulfide in hydrochloric acid . The precipitate cannot be dissolved in strong hydrochloric acid, but can be dissolved in NaOH, (NH4)2CO3, and Na2S . Arsenic(III) sulfide sublimes readily, even below its melting point of 320 °C .Physical And Chemical Properties Analysis
Arsenic(III) sulfide is a strong reducing agent . It can be dissolved in strong acids and bases . It has a melting point of 300 °C and a density of 3.43 g/mL at 25 °C .科学的研究の応用
Treatment of Acidic Wastewater
Arsenic(III) sulfide is used in the treatment of acidic wastewater containing As(III) and As(V). The process involves sulfide precipitation, which is simple and highly efficient . The precipitates formed are mainly composed of amorphous As2S3 .
Optoelectronic Applications
A quantum dot thin film of arsenic(III) sulfide has been developed for optoelectronic applications across a wide optical range, spanning from ultraviolet (UV) to infrared (IR) . This material demonstrates a maximum optical absorbance that extends up to 600 nm .
Fabrication of Photonic Crystals and 3-D Nanostructures
Arsenic(III) sulfide is used as an inorganic photoresist in the fabrication of photonic crystals and 3-D nanostructures . These structures have applications in various fields, including optics and electronics .
Acousto-Optic Material
Arsenic(III) sulfide is used as an acousto-optic material . Acousto-optic materials are used in devices that can change the refractive index of a light wave in response to an acoustic wave .
Pigment
Arsenic(III) sulfide is used as a pigment . Pigments are substances that absorb certain wavelengths of visible light, giving them color .
Tanning Agent
Arsenic(III) sulfide is used as a tanning agent . Tanning agents are used in the process of converting animal hides into leather .
Chalcogenide Glass for Infrared Optics
Arsenic(III) sulfide is used in the production of chalcogenide glass for infrared optics . Chalcogenide glasses are used in a variety of applications, including infrared detectors, waveguides, and optical fibers .
作用機序
Target of Action
Arsenic(III) sulfide, also known as arsenic trisulfide, primarily targets the enzyme thioredoxin reductase . This enzyme plays a crucial role in maintaining the redox balance within cells, and its inhibition can lead to cellular stress and apoptosis . Arsenic(III) sulfide is also known to target promyelocytic leukemia (PML) , a gene prone to fusion with the retinoic acid receptor α (RARα) gene, thus resulting in the occurrence of acute promyelocytic leukemia .
Mode of Action
Arsenic(III) sulfide interacts with its targets, leading to a variety of cellular changes. It is known to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, arsenic(III) sulfide can help control the growth of cancer cells . Recent studies have shown that arsenic(III) sulfide can induce other forms of cell death as well, such as pyroptosis, ferroptosis, and necrosis .
Biochemical Pathways
Arsenic(III) sulfide affects several biochemical pathways. It is involved in different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . Arsenic(III) sulfide can also interfere with cellular longevity by allosteric inhibition of an essential metabolic enzyme pyruvate dehydrogenase complex , which catalyzes the oxidation of pyruvate to acetyl-CoA by NAD+ .
Pharmacokinetics
The pharmacokinetics of arsenic(III) sulfide involves its absorption, distribution, metabolism, and excretion (ADME). Arsenic(III) sulfide is rapidly absorbed and well-tolerated, showing organ-specific and dose-specific bioaccumulation of arsenic metabolites . The absolute bioavailability of arsenic(III) sulfide was found to be 81.03% . The distribution trend of total arsenic in the rat was as follows: whole blood > kidney > liver > heart .
Result of Action
The primary result of arsenic(III) sulfide’s action is the induction of cell death in cancer cells. It exerts significant anti-cancer activity through inhibiting proliferation and inducing apoptosis . Moreover, arsenic(III) sulfide has been revealed to inhibit in-stent restenosis (ISR) by regulating the phenotypic transition of vascular smooth muscle cells (VSMCs) and the formation of neointima .
Action Environment
Arsenic(III) sulfide is widespread in the environment where it occurs combined with metals and sulfur and as secondary minerals in combination with oxygen . Its atomic structure allows it to be trivalent or pentavalent, and its properties lead to its classification as a metalloid in the periodic classification of the elements . Arsenic(III) sulfide can oxidize on the surface to make a highly toxic layer of arsenic trioxide . Environmental factors such as pH, temperature, and the presence of other elements can influence the action, efficacy, and stability of arsenic(III) sulfide .
Safety and Hazards
将来の方向性
特性
InChI |
InChI=1S/Ni.2H2O.6O.2Sb.Ti/h;2*1H2;;;;;;;;;/q;;;;;;;;;;+2;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYPFSFOZBEMQC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Sb](=O)O.O=[Ti]=O.O=[Ni].O=[Sb]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2NiO8Sb2Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arsenic(III) sulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1H-Benzo[d]imidazol-5-yl)prop-2-en-1-ol](/img/structure/B1169883.png)
